Thaumatin is a naturally occurring, intensely sweet protein found in the fruits of the West African plant Thaumatococcus daniellii Benth. [, ]. It belongs to a family of pathogenesis-related proteins called thaumatin-like proteins (TLPs) [, ]. Thaumatin exists in several isoforms, with thaumatin I and II being the most abundant and commercially relevant [, , ]. These isoforms arise from distinct genes and potentially post-translational modifications [].
Thaumatin is extracted from the fruit arils of Thaumatococcus daniellii. The plant's arils contain two main forms of thaumatin: thaumatin I and thaumatin II, which are glycoproteins with slightly different properties. These proteins belong to a class of sweet proteins that are gaining attention as alternatives to artificial sweeteners due to their natural origin and lower health risks associated with consumption .
The production of thaumatin has evolved significantly, particularly through the use of recombinant DNA technology. The most common method involves expressing thaumatin in microbial systems such as Pichia pastoris or filamentous fungi like Aspergillus niger. These methods utilize optimized genes that encode for thaumatin, allowing for efficient production at scale.
Thaumatin consists primarily of amino acids with a molecular weight around 22 kDa. Its structure includes several disulfide bonds that contribute to its stability and functional properties. The precise three-dimensional configuration allows it to interact effectively with taste receptors on the human tongue, eliciting a sweet taste response.
The sweetness of thaumatin is mediated through its interaction with the T1R2-T1R3 receptor complex on taste buds, which are part of the G-protein-coupled receptor family. When thaumatin binds to these receptors, it initiates a signaling cascade that results in the perception of sweetness.
Thaumatin has several scientific and commercial applications:
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